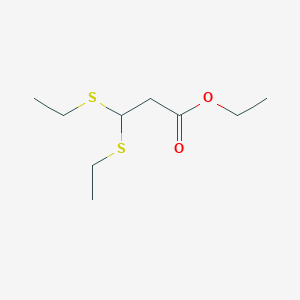
Ethyl 3,3-bis(ethylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-bis(ethylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features two ethylsulfanyl groups attached to the third carbon of a propanoate ester, making it unique in its structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-bis(ethylsulfanyl)propanoate can be synthesized through the esterification of 3,3-bis(ethylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the ethylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-bis(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 3,3-bis(ethylsulfanyl)propanoate is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other esters. These groups make it more versatile in chemical reactions, allowing for a broader range of applications in synthesis and research .
Eigenschaften
CAS-Nummer |
195000-90-9 |
|---|---|
Molekularformel |
C9H18O2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
ethyl 3,3-bis(ethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H18O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
LDMGCLSAGYOIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
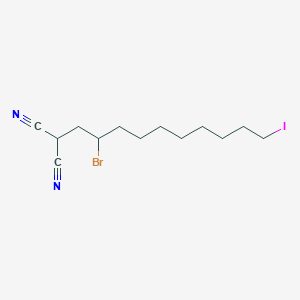
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
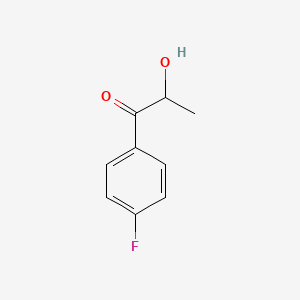
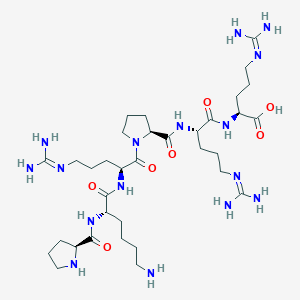
![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
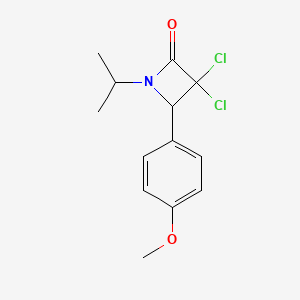
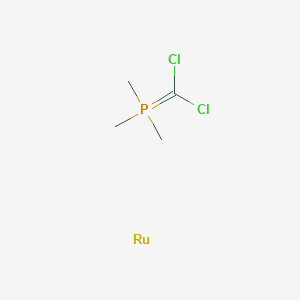
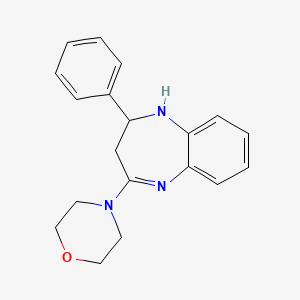
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
